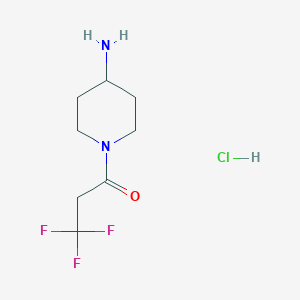
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
概要
説明
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride is a compound that features a piperidine ring substituted with an amino group and a trifluoropropanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
準備方法
The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and trifluoropropanone as the primary starting materials.
Reaction Conditions: The piperidine is first aminated to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Formation of Trifluoropropanone Moiety: The trifluoropropanone moiety is introduced through a nucleophilic substitution reaction, where the amino group of the piperidine attacks the carbonyl carbon of trifluoropropanone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antidepressants and antipsychotics.
Biological Studies: The compound is used in studies to understand the interaction of trifluoromethyl-containing molecules with biological targets.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity.
Chemical Research: The compound is used as a building block in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine also contain the piperidine ring but differ in their substitution patterns and biological activities.
Trifluoromethyl Compounds: Compounds such as trifluoromethyl ketones and trifluoromethyl amines share the trifluoromethyl group but have different reactivities and applications.
The uniqueness of this compound lies in the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMQECYYWFWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



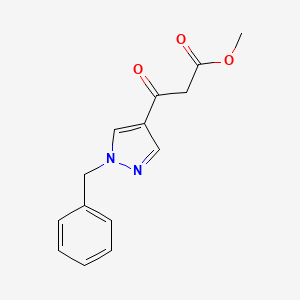
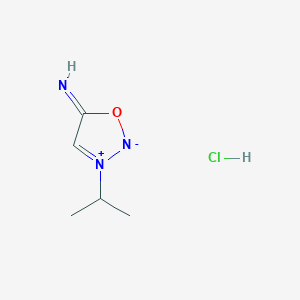
![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)
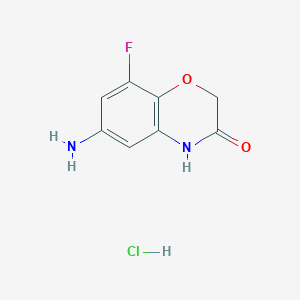

![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)



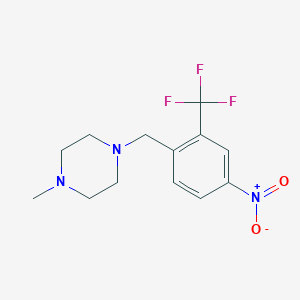

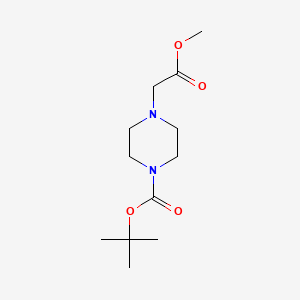
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
